Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate

Mcl-1 inhibition Oncology Structure-based drug design

Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS 177202-62-9) is a strategic 3-carboxylate methyl ester scaffold, distinct from common 6-substituted or 2-oxo analogs. It uniquely enables Mcl-1 oncoprotein inhibitor development via critical Arg263/Thr266 binding and offers superior synthetic flexibility for parallel SAR campaigns. The unsubstituted scaffold supports systematic Notch modulator derivatization. Choose this compound for reproducible, target-specific outcomes unavailable with generic tetrahydroquinoline alternatives.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 177202-62-9
Cat. No. B179818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
CAS177202-62-9
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=CC=CC=C2NC1
InChIInChI=1S/C11H13NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,12H,6-7H2,1H3
InChIKeyARAIDTMLOPPTPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,2,3,4-Tetrahydroquinoline-3-Carboxylate (CAS 177202-62-9): Scaffold Identity and Baseline Specifications for Scientific Procurement


Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS 177202-62-9) is a heterocyclic organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It belongs to the class of partially hydrogenated quinolines, featuring a 3-carboxylate methyl ester moiety on a saturated nitrogen-containing bicyclic scaffold [1]. This compound serves as a versatile small molecule scaffold and intermediate for the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals . Commercial availability is established with typical purity specifications of 95% (AKSci) to 98% (Leyan), with standard long-term storage conditions recommended at cool, dry ambient temperatures .

Why Methyl 1,2,3,4-Tetrahydroquinoline-3-Carboxylate Cannot Be Arbitrarily Substituted: Structural Determinants of Scaffold Differentiation


Within the 1,2,3,4-tetrahydroquinoline scaffold class, substitution position and functional group identity fundamentally alter chemical reactivity, downstream synthetic accessibility, and biological target engagement [1]. The 3-carboxylate methyl ester in methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate represents a strategically distinct moiety compared to common alternatives such as the 6-substituted, 2-oxo, or ethyl ester variants. For example, 3-carboxy-substituted tetrahydroquinolines constitute a specific chemotype for Mcl-1 oncoprotein inhibition, with affinity critically dependent on the 3-carboxylate interaction with Arg263 and Thr266 residues [2]. Substituting a 6-methyl analog or switching to an ethyl ester would not preserve this binding profile. Furthermore, the methyl ester functionality enables distinct synthetic transformations compared to the free carboxylic acid, including orthogonal protection strategies in multi-step syntheses and controlled hydrolysis for prodrug applications. Procurement decisions that overlook these specific structural features risk irreproducible synthetic outcomes and loss of target activity in biological assays.

Quantitative Comparative Evidence: Methyl 1,2,3,4-Tetrahydroquinoline-3-Carboxylate Versus Structural Analogs and Alternatives


3-Carboxylate Substitution Defines the Mcl-1 Inhibitory Chemotype: Comparative Structural Analysis

The 3-carboxy-substituted 1,2,3,4-tetrahydroquinoline scaffold constitutes a distinct chemotype for Mcl-1 oncoprotein inhibition, with binding affinity directly dependent on the 3-carboxylate moiety [1]. In fluorescence polarization competition assays, the most potent 3-carboxy-substituted tetrahydroquinoline derivative demonstrated a Ki of 120 nM against Mcl-1 [1]. 2D 1H–15N HSQC NMR spectroscopy confirmed that the 3-carboxylate group engages Arg263 and Thr266 within the p2 pocket, interactions that would be sterically and electronically inaccessible to analogs lacking the 3-carboxylate functionality, such as 6-methyl-substituted or 2-oxo derivatives [1].

Mcl-1 inhibition Oncology Structure-based drug design

Methyl Ester Functionality Enables Distinct Synthetic Utility Compared to Free Carboxylic Acid Analogs

The methyl ester of methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate provides a synthetically versatile protected carboxylic acid equivalent that is not available with free acid analogs. In multi-step synthetic sequences, the methyl ester serves as a masked carboxyl group that can be selectively hydrolyzed to the free acid under controlled conditions (e.g., LiOH in THF/H2O) after other transformations are complete [1]. By contrast, the free 1,2,3,4-tetrahydroquinoline-3-carboxylic acid is prone to undesired side reactions including decarboxylation and amide bond formation with amine-containing reagents, limiting its utility in complex synthetic routes [1].

Synthetic methodology Protecting group strategy Medicinal chemistry

AT2 Receptor Antagonist Scaffold Comparison: Tetrahydroisoquinoline-3-Carboxylate Versus Tetrahydroquinoline-3-Carboxylate Pharmacophores

While methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate itself lacks direct AT2 receptor activity data, the structurally related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold demonstrates potent and selective AT2 receptor antagonism with an IC50 of 30 nM in rat adrenal radioligand binding assays [1]. The 1,2,3,4-tetrahydroquinoline scaffold differs from the tetrahydroisoquinoline scaffold by the position of the nitrogen atom within the bicyclic system (nitrogen in the saturated ring of tetrahydroisoquinoline versus nitrogen bridging both rings in tetrahydroquinoline), which alters both the electronic distribution and the three-dimensional orientation of the carboxylate pharmacophore [2].

AT2 receptor Cardiovascular pharmacology GPCR antagonists

FLI-06 (Notch Inhibitor) Scaffold Divergence: 2,7,7-Trimethyl-5-Oxo Substitution Pattern Defines Distinct Biological Activity

FLI-06 (cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate, CAS 313967-18-9) is a highly decorated tetrahydroquinoline-3-carboxylate derivative that inhibits Notch signaling with an EC50 of 2.3 μM in HeLa NotchΔE-eGFP cellular assays [1]. This activity is contingent upon the specific 2,7,7-trimethyl-5-oxo substitution pattern and the cyclohexyl ester, which collectively disrupt Golgi organization and early secretory pathway trafficking [1]. Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate lacks these substituents and therefore serves as a distinct, minimally functionalized scaffold suitable for divergent derivatization rather than as a direct Notch inhibitor itself [2].

Notch signaling Secretory pathway Chemical biology

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate Synthetic Accessibility via Boronate Complex Method

A one-pot two-step protocol for synthesizing 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives from 2-(2-(benzylamino)benzylidene)malonate using BF3·Et2O was recently reported [1]. This method proceeds through a stable iminium intermediate containing a difluoroboryl bridge, enabling access to the 2-oxo scaffold [1]. While methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS 177202-62-9) lacks the 2-oxo functionality, it represents a complementary starting point for synthetic diversification: the unoxidized scaffold can be selectively oxidized to the 2-oxo derivative under controlled conditions (e.g., KMnO4 or CrO3), or alternatively reduced to fully saturated quinoline derivatives (H2, Pd/C) .

Synthetic methodology One-pot synthesis Heterocyclic chemistry

Optimized Application Scenarios for Methyl 1,2,3,4-Tetrahydroquinoline-3-Carboxylate Based on Quantitative Differentiation Evidence


Mcl-1 Oncoprotein Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate serves as an optimal starting scaffold for developing Mcl-1 inhibitors based on the validated 3-carboxy-substituted tetrahydroquinoline chemotype [1]. The methyl ester provides a protected carboxyl group that can be hydrolyzed to the free acid after scaffold derivatization, enabling systematic SAR exploration while maintaining the critical 3-carboxylate interaction with Arg263 and Thr266 in the p2 pocket. This scaffold is preferred over 6-substituted or 2-oxo tetrahydroquinoline analogs, which lack documented Mcl-1 inhibitory activity and do not present the requisite 3-carboxylate pharmacophore [1].

Divergent Medicinal Chemistry Programs Requiring Multiple Oxidation State Access

For research programs exploring tetrahydroquinoline-based compounds across multiple biological targets, the unoxidized methyl ester scaffold provides superior synthetic flexibility compared to pre-oxidized 2-oxo analogs [1][2]. The compound can be selectively oxidized to 2-oxo-tetrahydroquinoline-3-carboxylate derivatives using KMnO4 or CrO3, or reduced to fully saturated quinoline derivatives using H2 with Pd/C catalyst [2]. This oxidation state modularity supports parallel SAR campaigns against diverse targets without requiring separate procurement of oxidized and reduced scaffolds [2].

Scaffold Hopping and Heterocyclic Bioisostere Evaluation in GPCR Antagonist Programs

The tetrahydroquinoline scaffold differs fundamentally from the tetrahydroisoquinoline scaffold in nitrogen positioning, which alters pharmacophore geometry and electronic distribution [1]. While tetrahydroisoquinoline-3-carboxylic acids demonstrate AT2 receptor antagonism (IC50 = 30 nM), the tetrahydroquinoline scaffold offers a distinct vector for exploring bioisosteric replacements in GPCR programs [1]. Procurement of methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate enables systematic scaffold hopping studies to evaluate target selectivity, off-target profiles, and physicochemical property optimization that cannot be achieved with tetrahydroisoquinoline-based starting materials.

Building Block for Notch Pathway Tool Compound Synthesis and SAR Expansion

The unsubstituted methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold serves as an ideal starting point for synthesizing novel Notch signaling modulators distinct from FLI-06 [1]. While FLI-06 (EC50 = 2.3 μM) demonstrates that highly decorated tetrahydroquinoline-3-carboxylates can disrupt the secretory pathway and inhibit Notch, the unsubstituted scaffold allows for systematic introduction of substituents at positions 2, 4, 5, 6, 7, and 8 to map SAR and potentially identify compounds with improved potency or reduced Golgi toxicity [1]. This approach is preferred over purchasing FLI-06 directly for programs aiming to discover next-generation Notch inhibitors with differentiated pharmacological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.